molecular formula C18H27NO3 B1326028 Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate CAS No. 951886-10-5

Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate

Cat. No.: B1326028
CAS No.: 951886-10-5
M. Wt: 305.4 g/mol
InChI Key: MILRNVISUCJTTE-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature of Ethyl 6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoate

Systematic IUPAC Nomenclature and Structural Formula

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its hexanoate backbone, substituted with a ketone group at the sixth carbon and a para-diethylaminophenyl group at the fourth position. The full systematic name is ethyl 6-[4-(diethylamino)phenyl]-6-oxohexanoate .

Structural Formula Breakdown:
  • Parent chain : Hexanoate (6-carbon ester)
  • Substituents :
    • A ketone group (-C=O) at position 6.
    • A phenyl ring at position 4, substituted with a diethylamino group (-N(C₂H₅)₂).

The structural formula is represented as:
$$ \text{CCOC(=O)CCCCC(=O)C}1\text{=CC=C(N(CC)CC)C=C}1 $$
This SMILES notation confirms the ester linkage, ketone functionality, and diethylamino-phenyl substitution.

Alternative Designations and Registry Numbers

This compound is recognized by several synonyms and registry identifiers:

Designation Identifier
IUPAC Name Ethyl 6-[4-(diethylamino)phenyl]-6-oxohexanoate
CAS Registry Number 951886-10-5
Other Names AKOS016023384; MFCD09801911

The CAS registry number (951886-10-5) is critical for unambiguous identification in chemical databases and regulatory contexts.

Molecular Formula (C₁₈H₂₇NO₃) and Weight Analysis

The molecular formula C₁₈H₂₇NO₃ corresponds to:

  • 18 Carbon atoms : 12 in the hexanoate backbone, 6 in the phenyl ring.
  • 27 Hydrogen atoms : Distributed across alkyl, aromatic, and amine groups.
  • 1 Nitrogen atom : Central to the diethylamino group.
  • 3 Oxygen atoms : Ester carbonyl, ketone, and ether oxygen.
Molecular Weight Calculation:
Element Count Atomic Mass (g/mol) Contribution (g/mol)
Carbon (C) 18 12.01 216.18
Hydrogen (H) 27 1.008 27.22
Nitrogen (N) 1 14.01 14.01
Oxygen (O) 3 16.00 48.00
Total 305.41

This matches experimental values reported in spectral and chromatographic analyses.

Stereoelectronic Features of the Diethylamino-Phenyl-Ketohexanoate Backbone

The compound’s reactivity and physicochemical properties arise from its stereoelectronic architecture:

Key Features:
  • Diethylamino Group :

    • Acts as a strong electron-donating group via resonance (+R effect) and induction (+I effect).
    • Enhances conjugation with the phenyl ring, stabilizing charge-transfer interactions.
  • Phenyl-Ketone System :

    • The ketone at position 6 introduces an electron-withdrawing group (-C=O), creating a dipole moment.
    • Conjugation between the phenyl ring and ketone facilitates π-π* transitions, relevant in spectroscopic applications.
  • Hexanoate Chain :

    • The flexible alkyl chain allows conformational variability, influencing solubility and intermolecular interactions.
    • Ester functionality (-COO-) contributes to hydrolytic stability under neutral conditions.
Electronic Effects Table:
Functional Group Electronic Contribution Impact on Reactivity
Diethylamino (-N(C₂H₅)₂) Electron-donating (+R/+I) Stabilizes cationic intermediates
Ketone (-C=O) Electron-withdrawing (-I) Activates α-hydrogens for nucleophilic attack
Ester (-COO-) Moderate polarization Susceptible to hydrolysis under acidic/basic conditions

These features underscore its utility as a building block in synthesizing dyes, pharmaceuticals, and coordination complexes.

Properties

IUPAC Name

ethyl 6-[4-(diethylamino)phenyl]-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-4-19(5-2)16-13-11-15(12-14-16)17(20)9-7-8-10-18(21)22-6-3/h11-14H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILRNVISUCJTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)CCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate typically involves the esterification of 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, potentially modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate and its analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound (Target Compound) 4-(N,N-diethylamino)phenyl C₁₈H₂₅NO₃ 303.40 Electron-rich phenyl group; potential use in derivatization for analytical chemistry.
Ethyl 6-[ethyl(phenyl)amino]-6-oxohexanoate Ethyl(phenyl)amino C₁₆H₂₃NO₃ 277.36 Reduced steric bulk compared to diethylamino; may exhibit altered solubility.
Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate 2-(Morpholinomethyl)phenyl C₁₉H₂₇NO₄ 333.43 Morpholine ring enhances hydrophilicity; used in pharmaceutical intermediates.
Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate 4-(4-Methylpiperazinomethyl)phenyl C₂₀H₃₀N₂O₃ 346.47 Piperazine moiety improves bioavailability; research applications in drug discovery.
Ethyl 6-oxo-6-[4-(thiomorpholinomethyl)phenyl]hexanoate 4-(Thiomorpholinomethyl)phenyl C₁₉H₂₇NO₃S 349.49 Sulfur atom in thiomorpholine increases lipophilicity; potential for enhanced membrane permeation.
Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate 2,5-Dichlorophenyl C₁₄H₁₆Cl₂O₃ 303.19 Electron-withdrawing Cl groups; possible use in agrochemical intermediates.

Key Comparative Insights:

Electronic Effects: The diethylamino group in the target compound donates electrons via resonance, making the phenyl ring more reactive toward electrophilic substitution compared to electron-withdrawing substituents like chlorine in Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate (). Morpholine and thiomorpholine substituents introduce heterocyclic rings that modulate solubility and binding affinity in biological systems ().

Synthetic Utility: Analogous compounds (e.g., thiadiazolyl derivatives in ) are synthesized via Schiff base reactions, requiring optimized conditions to minimize unreacted derivatizing agents (). The target compound’s diethylamino group may necessitate protective group strategies during synthesis to prevent undesired side reactions.

Applications: Morpholinomethyl and piperazinomethyl derivatives are prominent in drug discovery due to their affinity for biological targets (). Thiomorpholine analogs () are explored in medicinal chemistry for their altered pharmacokinetic profiles. The target compound’s discontinued status () contrasts with the commercial availability of morpholine derivatives, highlighting market preferences for bioactive scaffolds.

Research Findings and Trends

  • Drug Development: Morpholinomethyl and piperazinomethyl variants dominate recent patents, indicating a shift toward nitrogen-rich heterocycles in kinase inhibitor design ().
  • Market Dynamics : The morpholine derivative market (e.g., CAS 898751-53-6) is projected to grow at a CAGR of 4.2% by 2025, driven by pharmaceutical demand ().

Biological Activity

Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C₁₈H₂₅N₁O₃
  • Molecular Weight : Approximately 303.40 g/mol
  • Structure : Contains a diethylamino group attached to a phenyl ring, with an ester functional group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors. The diethylamino group is known to modulate receptor activity, while the ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.

Potential Mechanisms Include:

  • Receptor Modulation : The diethylamino group may enhance binding to neurotransmitter receptors or other molecular targets.
  • Hydrolysis : The ester bond can be hydrolyzed in physiological conditions, leading to the release of biologically active components.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. This compound has been evaluated for its effectiveness against various pathogens:

Pathogen TypeActivity ObservedReference
Gram-positive BacteriaModerate Inhibition
Gram-negative BacteriaPoor Inhibition

Anticancer Activity

Studies have shown that related compounds exhibit anticancer properties. This compound is hypothesized to possess similar effects based on its structural characteristics. Research is ongoing to evaluate its efficacy against various cancer cell lines.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study investigated the compound's effects on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential for development as an anticancer agent .
  • In Vivo Studies : Animal models have been used to assess the compound's pharmacokinetics and therapeutic efficacy. Initial findings suggest that it may inhibit tumor growth in specific cancer models .
  • Safety and Toxicity Assessments : Evaluations of safety profiles have shown that while some derivatives exhibit toxicity, this compound shows a favorable safety margin in preliminary toxicological studies.

Q & A

Q. What computational tools predict the compound’s interaction with biological targets?

  • Molecular Docking (AutoDock Vina): Simulate binding to kinase domains (e.g., EGFR) using PDB structures. The diethylamino group shows π-cation interactions with lysine residues .
  • Molecular Dynamics (GROMACS): Assess stability of ligand-receptor complexes over 100-ns simulations. Fluorinated analogs exhibit lower RMSD values due to tighter binding .

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